5-Amino-1-(2-fluorobenzyl)-1H-indazole
Description
Significance of Indazole Heterocycles in Contemporary Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in a multitude of biologically active compounds. nih.gov Its derivatives have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities. Numerous studies have demonstrated the anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties of indazole-containing molecules. nih.govnih.gov
The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. This has led to the development of several FDA-approved drugs that feature the indazole core, highlighting its clinical importance. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, while Axitinib is another kinase inhibitor employed in the management of advanced renal cell carcinoma. The success of these and other indazole-based drugs underscores the continued relevance of this heterocycle in the quest for novel therapeutics. nih.gov
The Role of Specific Substituents: 5-Amino and 2-Fluorobenzyl Moieties in 1H-Indazole Derivatives
The 5-amino group is a key functional group in many bioactive molecules. Its presence can introduce a basic center, which can be protonated at physiological pH, potentially influencing solubility and cell permeability. Furthermore, the amino group can act as a hydrogen bond donor, a critical interaction for binding to biological targets such as enzymes and receptors. In the context of kinase inhibitors, for example, amino-substituted heterocyclic cores often form crucial hydrogen bonds with the hinge region of the ATP-binding site. nih.gov
The 1-(2-fluorobenzyl) group introduces several important features. The benzyl (B1604629) substituent at the N1 position is a common feature in many biologically active indazole derivatives, often contributing to hydrophobic interactions with the target protein. The introduction of a fluorine atom on the benzyl ring can have profound effects on the molecule's properties. Fluorine is a highly electronegative and small atom that can alter the electronic properties of the aromatic ring, influence the pKa of nearby functional groups, and enhance metabolic stability by blocking sites of oxidative metabolism. tandfonline.comnih.govnih.gov The ortho-position of the fluorine atom in the 2-fluorobenzyl moiety can also induce a specific conformational preference in the molecule, which may be advantageous for binding to a particular biological target. nih.gov
Current Research Trajectories and Gaps for 5-Amino-1-(2-fluorobenzyl)-1H-indazole
A comprehensive review of the scientific literature reveals that while the indazole scaffold and its derivatives are extensively studied, specific research focused solely on this compound is limited. The compound is commercially available from various chemical suppliers, which suggests its primary role as a chemical intermediate or a building block in the synthesis of more complex molecules. labshake.comlabshake.com
The primary research gap is the lack of published data on the specific biological activities and potential therapeutic applications of this compound itself. While the individual contributions of the 5-amino and N-benzyl substituents are generally understood within the broader context of indazole chemistry, the specific pharmacological profile of this particular combination remains to be elucidated.
Future research trajectories could involve the synthesis and screening of this compound and its close analogs against a variety of biological targets, particularly protein kinases, given the prevalence of the indazole scaffold in kinase inhibitors. Structure-activity relationship (SAR) studies could further delineate the importance of the 5-amino group and the 2-fluorobenzyl moiety for any observed biological activity. Furthermore, its utility as a synthetic intermediate in the preparation of novel therapeutic agents remains a promising avenue for exploration.
Below is a table summarizing the basic chemical information for this compound.
| Property | Value |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]indazol-5-amine |
| CAS Number | 202197-30-6 |
| Molecular Formula | C14H12FN3 |
| Molecular Weight | 241.26 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c15-13-4-2-1-3-10(13)9-18-14-6-5-12(16)7-11(14)8-17-18/h1-8H,9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAXFSKDGWBXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620661 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-30-6 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Elucidation of 5 Amino 1 2 Fluorobenzyl 1h Indazole and Its Analogues
Modulatory Effects of the 5-Amino Group on Biological Activities
The substituent at the C-5 position of the indazole ring plays a crucial role in defining the electronic properties and, consequently, the biological activity of the molecule. The 5-amino group (-NH2) is a strong electron-donating group, which can significantly influence the molecule's ability to interact with biological targets.
Research comparing the effects of different substituents at the 5-position highlights the importance of this functional group. For instance, in a study of corrosion inhibitors for carbon steel, 5-aminoindazole (B92378) demonstrated superior inhibition ability compared to 5-nitroindazole. researchgate.net This enhanced performance was attributed to the stronger electron-donating effect of the amino group compared to the electron-withdrawing nitro (-NO2) group, which facilitates stronger coordination with metallic atoms. researchgate.net While this application is not pharmacological, it clearly demonstrates the significant electronic impact of the 5-amino group.
In the context of therapeutic applications, the C-5 position is a key site for modification to modulate activity. Studies on 1H-indazole-3-amine derivatives have shown that the nature of the substituent at the C-5 position is critical for antitumor activity. nih.gov For example, replacing a halogen at the C-5 position with various aryl groups via Suzuki coupling allows for the exploration of different interactions with target kinases. nih.gov Preliminary SAR from these studies indicated that specific substitutions, such as a 3-fluorophenyl group at the C-5 position, were crucial for inhibitory activity against certain cancer cell lines. nih.gov Furthermore, other research has identified 5-substituted indazole compounds as promising starting points for developing potent inhibitors of hepcidin (B1576463) production, which is relevant for treating anemia of chronic disease. nih.gov
| Compound | C-5 Substituent | Electronic Effect | Observed Property/Activity | Citation |
| 5-Aminoindazole | -NH₂ (Amino) | Electron-Donating | Stronger corrosion inhibition | researchgate.net |
| 5-Nitroindazole | -NO₂ (Nitro) | Electron-Withdrawing | Weaker corrosion inhibition | researchgate.net |
| 5-(3-fluorophenyl)-1H-indazol-3-amine | -C₆H₄F (3-Fluorophenyl) | Varies | Potent antitumor activity | nih.gov |
Contribution of the 2-Fluorobenzyl Moiety at N1 to Pharmacological Profiles
The substituent at the N1 position of the indazole ring is a primary determinant of the compound's pharmacological profile and potency. The attachment of a benzyl (B1604629) group is a common strategy in the design of bioactive indazoles. austinpublishinggroup.com The specific nature of this benzyl group, including the presence and position of substituents like fluorine, can drastically alter the compound's properties.
The 1-(2-fluorobenzyl) moiety in the title compound is significant. While direct data on the 2-fluoro isomer is specific to individual proprietary studies, the use of fluorobenzyl groups at the N1 position is a known approach in medicinal chemistry. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate has been synthesized as an intermediate for synthetic cannabinoids that act as agonists of the cannabinoid type 1 receptor. nih.gov This indicates that the N-fluorobenzyl scaffold is recognized for producing potent biological activity.
Systematic variation of the N1 substituent has been shown to be a powerful tool for tuning the therapeutic application of indazole derivatives.
Antiarthritic Agents : A large series of 65 new derivatives of ethyl-1H-indazole-3-carboxylate were synthesized with various aliphatic and aromatic acyl radicals at the N1 position, leading to compounds with antiarthritic effects. nih.gov
PARP-1 Inhibitors : In the development of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), modifying an unsubstituted 1H-indazole-3-carboxamide by introducing a three-carbon linker and various heterocycles at the N1 position led to a significant increase in inhibitory activity. nih.gov For instance, adding a 1-(3-(piperidin-1-yl)propyl) group resulted in a compound with an IC₅₀ of 36 μM. nih.gov
| N1-Substituent | Resulting Compound Class/Activity | Citation |
| p-Chlorobenzoyl | Antiarthritic | nih.gov |
| 1-(3-(Piperidine-1-yl)propyl) | PARP-1 Inhibitor | nih.gov |
| 1-(4-Fluorobenzyl) | Synthetic Cannabinoid Intermediate | nih.gov |
| Benzyl | Anti-inflammatory | austinpublishinggroup.com |
Systematic Structural Modifications and Their Biological Implications
Beyond the 5-amino and 1-(2-fluorobenzyl) groups, systematic modifications across the entire indazole scaffold have led to the discovery of compounds with highly specific and potent biological activities. nih.gov The indazole nucleus serves as a versatile template where substituents at positions C3, C4, C6, and C7 can be altered to optimize interactions with various biological targets, particularly protein kinases. nih.govrsc.org
Anticancer Kinase Inhibitors : The indazole structure is a core feature in several FDA-approved anticancer drugs. rsc.orgnih.gov Research has shown that substitutions at different positions can target specific kinases. For example, entrectinib, a 3-aminoindazole derivative, shows potent inhibition of anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov Other modifications have yielded potent inhibitors of epidermal growth factor receptor (EGFR) and fibroblast growth factor receptors (FGFRs). nih.gov
IDO1 Inhibition : Structure-activity relationship analyses of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov
Cardiovascular Activity : For indazole derivatives with cardiovascular effects, the C7 position has been identified as a key modification site. Substituting a chlorine or methyl group at the C7 atom of the indazole nucleus in certain compounds resulted in higher hypotensive and bradycardic activities compared to other analogues. nih.gov
This body of research demonstrates that a systematic, position-by-position approach to modifying the indazole ring is a successful strategy for developing targeted therapies. The biological implications are directly tied to the specific structural changes made.
| Position of Modification | Example Substituent | Biological Implication / Target | Citation |
| C3 | 3-Aminoindazole Core | Anaplastic Lymphoma Kinase (ALK) Inhibition | nih.gov |
| C4 / C6 | Various Groups | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | nih.gov |
| C5 | 3,5-Dichlorophenyl | Antitumor Activity (K562 cells) | nih.gov |
| C7 | Chlorine | Enhanced Hypotensive Activity | nih.gov |
Stereochemical Influences on Biological Activity within Related Chiral Indazole Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. biomedgrid.com Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. biomedgrid.com Often, only one enantiomer produces the desired therapeutic effect, while the other may be inactive or even cause adverse effects. biomedgrid.com
While 5-Amino-1-(2-fluorobenzyl)-1H-indazole itself is not chiral, related indazole derivatives and other heterocyclic compounds often incorporate chiral centers, for instance, in the N1-substituent. The biological activity of such chiral compounds is highly dependent on their stereochemistry.
The significance of chirality is well-documented:
Differential Activity : The antituberculosis drug D-Ethambutol is effective, whereas its mirror image, L-Ethambutol, can cause blindness. biomedgrid.com This dramatic difference highlights how stereochemistry dictates biological outcomes.
Target Binding and Uptake : Research on chiral natural products and their derivatives shows that stereochemistry is a driver for potency and pharmacokinetics. nih.gov In a study of the isomers of 3-Br-acivicin, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govnih.gov This suggests that biological processes like membrane permeability and transport systems can be stereoselective, favoring the uptake of one isomer over another. nih.govnih.gov
Enzyme-Substrate Interaction : The preference of an enzyme for one stereoisomer can be explained at a molecular level. For example, D-amino acid oxidase shows a strict preference for the D-enantiomer of its amino acid substrates. frontiersin.org This selectivity is based on a precise three-dimensional fit where the substrate must make multiple specific binding interactions within the enzyme's active site; the wrong enantiomer simply cannot fit correctly to allow the chemical reaction to proceed. frontiersin.org
The creation of indazoles with specific stereochemistry, such as those with C3-quaternary chiral centers, is an active area of synthetic chemistry, driven by the need to understand and exploit these stereochemical influences on biological function. pnrjournal.com
| Compound Pair | Stereochemical Difference | Difference in Biological Activity | Citation |
| D-Ethambutol / L-Ethambutol | Enantiomers | D-form is an antituberculosis drug; L-form can cause blindness. | biomedgrid.com |
| R-Thalidomide / S-Thalidomide | Enantiomers | R-form is a sedative; S-form can have teratogenic effects. | biomedgrid.com |
| (5S, αS)-3-Br-acivicin / other isomers | Diastereomers | Only the (5S, αS) isomer shows significant antiplasmodial activity. | nih.govnih.gov |
Investigation of Molecular Mechanisms and Biological Targets of 5 Amino 1 2 Fluorobenzyl 1h Indazole Derivatives
Interaction with Protein Kinases
The 5-aminoindazole (B92378) scaffold is recognized as a privileged structure in kinase inhibitor design. nih.gov Its ability to mimic the adenine (B156593) ring of ATP allows it to bind effectively within the highly conserved ATP-binding pocket of various kinases, making it a valuable starting point for the development of potent and selective inhibitors. nih.goved.ac.uk
Inhibition Profiles Against Specific Kinase Families
Derivatives based on the amino-indazole scaffold have demonstrated inhibitory activity against several key kinase families implicated in cancer and other diseases. The modular nature of this scaffold permits the introduction of diverse functionalities, which can be tailored to achieve selectivity for specific kinase targets. nih.gov
One notable example is the development of 3-amino-1H-indazol-6-yl-benzamide derivatives as type II kinase inhibitors. These compounds have shown spectrum-selective inhibition of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit, all of which are important targets in oncology. nih.gov For instance, a synthesized compound from this series exhibited potent cellular activity with EC50 values of 5 nM against MOLM13(FLT3) cells and 17 nM against PDGFRα-T674M-Ba/F3 cells. nih.gov
Furthermore, the indazole core has been incorporated into inhibitors of other kinase families, including:
Pim kinases: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives were developed as potent, pan-Pim inhibitors, which are attractive targets in cancer therapy due to their role in regulating tumorigenic signaling pathways. nih.gov
Extracellular signal-regulated kinase (ERK) 1/2: Indazole amide-based compounds have been optimized to potently inhibit ERK1/2 enzyme activity and the growth of BRAF mutant cancer cells. nih.gov
Rho-associated coiled-coil containing protein kinase (ROCK): 1H-indazole piperazine (B1678402) and piperidine (B6355638) derivatives have shown significant in vitro activity against ROCK-II. researchgate.net
Protein Kinase B (Akt): A series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were found to be potent inhibitors of Akt1. lookchem.com
The following table summarizes the inhibitory activity of selected indazole derivatives against various kinases.
| Compound Class | Target Kinase(s) | Key Findings |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | Potent, spectrum-selective type II inhibitors. nih.gov |
| 3-(pyrazin-2-yl)-1H-indazoles | Pim kinases | Development of potent, pan-Pim inhibitors. nih.gov |
| Indazole amides | ERK1/2 | Potent inhibition of enzyme activity and cancer cell growth. nih.gov |
| 1H-Indazole piperazines/piperidines | ROCK-II | Remarkable in vitro activity. researchgate.net |
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent inhibition of Akt1 activity. lookchem.com |
Molecular Basis of Kinase-Ligand Binding
The interaction of the 5-aminoindazole scaffold with the ATP-binding site of protein kinases is well-characterized. The indazole core fits into the adenine binding region, where it can form up to three hydrogen bonds with the conserved hinge region of the kinase, a key interaction for inhibitor binding. nih.gov This binding mode orients substituents at the C-5 amine into a deep hydrophobic pocket, while the amine at the C-3 position is directed towards the solvent-exposed region. nih.gov
Molecular docking studies of various indazole derivatives have provided insights into their binding modes. For example, docking of 3-amino-1H-indazol-6-yl-benzamide derivatives into the "DFG-out" inactive conformation of the c-Src kinase revealed key hydrogen bonding interactions within the ATP-binding cleft. nih.gov Similarly, computational investigations of indazole scaffolds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, have shown significant binding energies and interactions with key amino acid residues such as Glu828, Ile856, and Lys826. biotech-asia.org The binding of these inhibitors is often competitive with ATP, as demonstrated for 5-arylamino-6-chloro-1H-indazole-4,7-dione inhibitors of Akt1. lookchem.com
Cannabinoid Receptor (CB1/CB2) Agonism and Related Activities
Indazole derivatives have emerged as a significant class of synthetic cannabinoid receptor agonists. researchgate.net These compounds often exhibit high potency at both the CB1 and CB2 receptors. windows.net
Ligand Binding and Functional Receptor Assays
A notable example within this class is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA), which was identified as a potent cannabinoid CB1 receptor modulator. researchgate.net Functional assays have confirmed the agonist activity of such indazole-based compounds. For instance, ADB-FUBINACA was found to be a highly potent agonist with a CB1/CB2 EC50 of 0.69/0.59 nM and an efficacy approximately three times higher than that of the reference cannabinoid JWH-018 at the CB1 receptor. nih.gov
Studies on related 1-[(4-fluorophenyl)methyl]indazole-3-carboxamide derivatives, such as AB-FUBINACA, have utilized radioligand binding assays and functional receptor assays to characterize their interaction with cannabinoid receptors. researchgate.net These assays measure the ability of the compounds to displace a known radiolabeled ligand from the receptor and to activate G-protein signaling, respectively. researchgate.net
The following table presents data from functional assays for selected indazole-based synthetic cannabinoids.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1 Emax (%) |
| ADB-FUBINACA | 0.69 | 0.59 | ~300% (relative to JWH-018) |
| 5F-MDMB-PICA | 3.26 | 0.87 | ~300% (relative to JWH-018) |
| AM-2201 | 23.5 | - | 98.8% |
Data sourced from a study investigating the in vitro potency of various synthetic cannabinoids. nih.gov
Differential Activity Between Receptor Subtypes
While many indazole-based cannabinoids are potent agonists at both CB1 and CB2 receptors, some derivatives exhibit a degree of selectivity. nih.gov The development of subtype-selective ligands is a key goal in cannabinoid research to separate the therapeutic effects mediated by CB2 receptors from the psychoactive effects associated with CB1 receptor activation. nih.gov
Research has shown that even small structural modifications to the indazole scaffold can lead to significant differences in activity at the two receptor subtypes. nih.gov For example, while many indazoles act as full agonists at both receptors, efforts have been made to develop partial agonists with peripheral selectivity by modifying the core structure. nih.gov Replacing the indazole core with a smaller, more polar pyrazole (B372694) core has been explored as a strategy to enhance peripheral selectivity and modulate efficacy. nih.gov Studies on various synthetic cannabinoid receptor agonists have identified that the indazole ring is a structural feature that can influence signaling bias between G-protein-dependent and β-arrestin-dependent pathways at both CB1 and CB2 receptors. nih.gov
Modulation of Immune Checkpoint Pathways: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the degradation of the essential amino acid tryptophan. nih.govrsc.org In the context of cancer, IDO1 is often overexpressed by tumor cells to create an immunosuppressive microenvironment, allowing them to evade the host's immune system. nih.gov Consequently, inhibitors of IDO1 are being actively pursued as a promising strategy in cancer immunotherapy. acs.orgresearchgate.net
The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for the inhibition of IDO1. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the indazole core is essential for inhibitory activity. nih.gov Furthermore, research has shown that both 5- and 6-aminoindazole derivatives can serve as effective templates for designing IDO1 inhibitors. researchgate.net
Molecular docking studies have revealed that 1H-indazole derivatives bind to the active site of IDO1 through effective interactions with the ferrous ion of the heme group and with key residues in the hydrophobic pockets A and B. nih.gov The N2 atom of the indazole ring is proposed to form a direct bond with the heme iron. acs.org The amino group on the indazole ring, as in 5/6-aminoindazole derivatives, can also form important interactions. For instance, the 6-NH group in a 6-aminoindazole template has been shown to form a hydrogen bond with the propionate (B1217596) side chain of the heme. researchgate.net These interactions anchor the inhibitor in the active site and block the access of tryptophan, thereby inhibiting the enzyme's catalytic function.
The table below shows the IDO1 inhibitory activity of representative indazole derivatives.
| Compound Scaffold | IC50 (µM) | Key Structural Features |
| 1H-Indazole derivative (Compound 2g) | 5.3 | Unsubstituted 1H-indazole with substituents at positions 4 and 6. nih.gov |
| 6-substituted amino-1H-indazole (Compound 9f) | 14.3 (in HCT116 cells) | N-(4-fluorobenzyl)-1H-indazol-6-amine. researchgate.net |
| 5/6-amino indazole derivatives | - | Amide linker connecting to various substituted phenyl rings. researchgate.net |
Central Nervous System Target Modulation: Monoamine Oxidase B (MAO-B) Inhibition
Indazole derivatives have emerged as a significant class of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease. researchgate.netresearchgate.net Selective inhibition of MAO-B can prevent the breakdown of dopamine, a key neurotransmitter, thereby alleviating some of the motor symptoms associated with these conditions. researchgate.net
Research has led to the discovery of N-unsubstituted indazole-5-carboxamides and their N1-methylated analogues, which have been identified as highly potent, reversible, and competitive inhibitors of human MAO-B (hMAO-B). nih.govnih.gov Kinetic studies, including Lineweaver-Burk plots, have confirmed the competitive mode of inhibition for these compounds. nih.gov This means they directly compete with the natural substrate for binding to the active site of the enzyme. The reversibility of these inhibitors is a desirable characteristic, as it can potentially lead to fewer side effects compared to irreversible inhibitors. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these indazole derivatives. For instance, substitutions at the C5 position of the indazole ring have been shown to yield particularly potent MAO-B inhibition, with some derivatives exhibiting IC50 values in the sub-micromolar to nanomolar range. researchgate.net Molecular docking studies have provided insights into the binding interactions between these inhibitors and the MAO-B active site, revealing key interactions with amino acid residues such as Tyr398 and Tyr435. researchgate.net The development of these selective MAO-B inhibitors from the indazole scaffold represents a promising avenue for the development of new therapies for neurodegenerative diseases. researchgate.netnih.govresearchgate.net
| Indazole Derivative Type | Inhibition Characteristics | Key Findings |
| N-unsubstituted indazole-5-carboxamides | Potent, reversible, competitive | Subnanomolar potency, selective for MAO-B over MAO-A. nih.govnih.gov |
| N1-methylated indazole-5-carboxamides | Potent, reversible, competitive | Similar to N-unsubstituted derivatives, with optimized properties. nih.govnih.gov |
| C5-substituted indazoles | Potent MAO-B inhibition | IC50 values in the nanomolar to sub-micromolar range. researchgate.net |
Broader Spectrum Biological Activities of Indazole Derivatives
The therapeutic potential of indazole derivatives extends beyond the central nervous system, with research demonstrating their efficacy in a variety of other biological contexts. nih.govnih.govbenthamdirect.comnih.gov
Indazole derivatives have been investigated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com
Studies have shown that certain indazole derivatives can exhibit a concentration-dependent inhibition of COX-2. nih.gov For example, 5-aminoindazole has demonstrated significant inhibitory activity against COX-2. nih.gov The mechanism of this anti-inflammatory action is believed to be, at least in part, through the downregulation of pro-inflammatory pathways. nih.govbioworld.com A series of novel indazole derivatives have been designed and synthesized, showing high affinity and selectivity for the COX-2 enzyme over its isoform, COX-1. nih.gov The development of these selective COX-2 inhibitors from the indazole scaffold holds promise for creating safer and more effective anti-inflammatory treatments. researchgate.netnih.gov
| Indazole Derivative | COX-2 Inhibition (IC50) | Selectivity |
| Indazole | 23.42 μM | Selective inhibition noted. nih.gov |
| 5-Aminoindazole | 12.32 μM | Maximum activity among tested compounds. nih.gov |
| 6-Nitroindazole | 19.22 μM | Significant inhibitory action. nih.gov |
| Novel Indazole Series | ~1-2 µM | Highly selective for COX-2 over COX-1. nih.gov |
The indazole scaffold has been identified as a promising framework for the development of new antimicrobial agents. researchgate.netnih.govtandfonline.com Derivatives of indazole have demonstrated activity against a range of bacterial and fungal pathogens. nih.govtandfonline.com
In vitro studies have shown that certain N-methyl-3-aryl indazoles are effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Antifungal activity has also been observed against Candida albicans. nih.gov The presence of electron-withdrawing groups, such as chloro (–Cl), nitro (–NO2), and bromo (–Br), on the indazole ring has been shown to enhance the antibacterial and antifungal potency of some derivatives, with some compounds showing greater efficacy than standard drugs like ciprofloxacin (B1669076) and fluconazole. tandfonline.com Specifically, certain indazole derivatives have shown inhibitory profiles against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com The antimicrobial activity appears to be structure-dependent, highlighting the importance of specific substitutions on the indazole ring for optimizing efficacy. tandfonline.commdpi.com
While many indazole derivatives are known for their potent kinase inhibitory activity in cancer therapy, research has also uncovered antitumor mechanisms that are not dependent on kinase inhibition. nih.govbenthamdirect.comnih.govnih.gov These alternative mechanisms broaden the potential application of indazole-based compounds in oncology.
One such mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. For example, a series of 3-amino-1H-indazole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by modulating the expression of proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov These compounds were also found to increase intracellular reactive oxygen species (ROS) and alter the mitochondrial membrane potential in cancer cells, further contributing to their apoptotic effect. nih.gov
Furthermore, some indazole derivatives have been found to inhibit cancer cell migration and invasion by affecting the epithelial-mesenchymal transition (EMT) pathway. nih.gov They have been shown to decrease the expression of EMT-related proteins and reduce the mRNA levels of transcription factors like Snail and Slug. nih.gov This suggests that indazole derivatives could play a role in preventing metastasis. Other non-kinase targets include hypoxia-inducible factor-1 (HIF-1) and carbonic anhydrase (CA), which are also crucial for tumor survival and progression. benthamdirect.comnih.gov
The indazole nucleus is also a scaffold of interest in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govnih.govresearchgate.netnih.gov Research has led to the discovery of indazole derivatives with promising anti-HIV activity.
A new oxazole (B20620) scaffold incorporating an indazole moiety has been identified through cell-based screening, showing potent HIV-1 inhibition. nih.gov Structure-activity relationship studies have been conducted to optimize the antiviral potency of these compounds. nih.gov To address issues like poor aqueous solubility, which can hinder the development of effective drugs, potential prodrugs of indazoles have been synthesized. nih.gov For instance, N-acyloxymethyl analogues have shown improved solubility and are susceptible to enzymatic hydrolysis, which could allow for the release of the active drug in the body. nih.gov
Beyond HIV, indazole derivatives have also been explored for their activity against other viruses. For example, certain 1-aminobenzyl-1H-indazole-3-carboxamide analogues have been developed as potent agents against the Hepatitis C virus (HCV), with some showing IC50 values in the nanomolar range. nih.gov Computational studies, such as molecular docking, are being used to investigate the interactions between indazole derivatives and viral proteins, which could guide the rational design of new and more effective antiviral drugs. doi.org
Computational and in Silico Approaches in the Research of 5 Amino 1 2 Fluorobenzyl 1h Indazole
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is crucial for predicting the binding mode and affinity of a small molecule ligand, such as an indazole derivative, within the active site of a target protein.
The process involves computationally placing the ligand in various conformations and orientations within the protein's binding pocket and scoring each "pose" based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. Studies on various indazole-based compounds have successfully used molecular docking to elucidate their mechanisms of action. For instance, docking studies on indazole-based diarylurea derivatives targeting the c-kit protein kinase helped to explore and confirm structure-activity relationships (SAR) and interaction mechanisms. labshake.com Similarly, docking has been employed to study 1-trityl-5-azaindazole derivatives with cancer-related proteins like Murine double minutes-2 (MDM2) and the Peripheral benzodiazepine receptor (PBR). guidechem.comchemsigma.com
These studies typically reveal key molecular interactions, such as:
Hydrogen Bonds: Formation of hydrogen bonds between the ligand and specific amino acid residues (e.g., glutamine, histidine) in the target's active site. guidechem.com
Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and hydrophobic residues (e.g., leucine, isoleucine, phenylalanine) in the binding pocket. guidechem.com
Pi-Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.
For 5-Amino-1-(2-fluorobenzyl)-1H-indazole, a docking study would involve preparing the 3D structure of the compound and docking it against a library of potential protein targets. The results would predict its most likely biological targets and the specific interactions stabilizing the ligand-protein complex, thereby guiding further experimental validation.
| Target Protein | Example Indazole Ligand | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| c-kit | Indazole-based diarylurea derivative | Not specified in abstract | Not specified in abstract |
| MDM2 | N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | GLN72, HIS73 | -359.20 |
| PBR | 1-trityl-5-azaindazole derivatives | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.92 to -286.37 |
This table presents illustrative data from molecular docking studies on various indazole derivatives to demonstrate the type of information generated. labshake.comguidechem.com
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interaction.
In the context of indazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. For example, a study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors performed MD simulations on the most potent compound docked in the HIF-1α active site. The results confirmed that the compound remained stably bound within the active site throughout the simulation, reinforcing the credibility of the docking prediction.
Key insights from MD simulations include:
Binding Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time. A stable RMSD suggests the complex is not undergoing major conformational changes.
Flexibility Analysis: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are rigid upon ligand binding.
Interaction Persistence: MD simulations can track the persistence of key interactions (like hydrogen bonds) identified in docking, confirming their importance for binding.
Applying this to this compound, an MD simulation would follow a successful docking study. The simulation would reveal how the compound and its target protein behave and adapt to each other in a simulated physiological environment, providing a more accurate assessment of binding stability and the energetic contributions of specific interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Studies on indazole derivatives have effectively utilized 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In a study of indazole derivatives as HIF-1α inhibitors, 3D-QSAR models were developed to understand the structural features influencing their inhibitory potency. These models generate contour maps that visualize regions where certain properties are predicted to enhance or diminish activity:
Steric Maps: Indicate where bulky groups are favored or disfavored.
Electrostatic Maps: Show where positive or negative charges are predicted to increase activity.
These maps provide a structural framework that medicinal chemists can use to rationally design new derivatives with improved potency. The predictive power of a QSAR model is evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value indicates good predictive ability.
For a compound series including this compound, a QSAR study would require a dataset of structurally similar indazoles with experimentally measured biological activities. The resulting model could then predict the activity of novel derivatives and highlight which structural modifications on the indazole core, the benzyl (B1604629) group, or the amino substituent are most likely to improve therapeutic efficacy.
| QSAR Model Type | Statistical Parameter | Value | Interpretation |
| 3D-QSAR (Field-based) | q² (Cross-validated r²) | Not specified in abstract | Indicates predictive ability of the model |
| 3D-QSAR (Field-based) | r² (Non-cross-validated r²) | Not specified in abstract | Indicates the goodness of fit of the model |
This table illustrates the types of statistical parameters used to validate QSAR models, based on general practices described in studies on indazole derivatives.
Virtual Screening and Rational Drug Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It is a cost-effective first step in the drug discovery process, allowing researchers to prioritize a smaller number of promising candidates for experimental testing.
The discovery of a novel indazole-based inhibitor of Polo-like kinase 4 (PLK4) provides an excellent example of this workflow. In that study, an indazole derivative was first identified as a "hit" compound through a virtual screening campaign. This initial hit then served as the starting point for a fragment-based rational drug design strategy. This strategy involves systematically modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Through this process, a lead compound, CZL-S092, was developed that exhibited potent and highly selective PLK4 inhibitory activity.
A rational drug design strategy for this compound would likely follow a similar path:
Target Identification: Use inverse docking or other methods to identify the most probable biological target.
Hit Confirmation: Experimentally confirm that the compound is active against the identified target.
Structure-Based Design: Use the 3D structure of the target protein (from X-ray crystallography or homology modeling) to guide modifications. Molecular docking would be used to predict how changes to the ligand's structure—such as altering substituents on the fluorobenzyl ring or the indazole core—would affect its binding and activity.
Lead Optimization: Synthesize and test the newly designed derivatives, feeding the experimental results back into the computational models to refine the design process iteratively.
These computational strategies are integral to modern medicinal chemistry, enabling the efficient design of novel indazole-based therapeutics by providing a deep, atom-level understanding of molecular interactions and structure-activity relationships.
Preclinical Evaluation and in Vitro Research Methodologies for 5 Amino 1 2 Fluorobenzyl 1h Indazole Analogues
In Vitro Cellular Assays for Pharmacological Profiling (e.g., Proliferation, Apoptosis, Enzyme Assays)
The initial stage of preclinical evaluation for analogues of 5-Amino-1-(2-fluorobenzyl)-1H-indazole typically involves a battery of in vitro cellular assays to determine their biological effects on cancer cells. These assays are fundamental for profiling the antiproliferative and cytotoxic potential of the compounds.
Antiproliferative Activity Assessment:
A primary method for evaluating the antiproliferative effects of these analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. tandfonline.com This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation. For instance, in studies of other heterocyclic compounds, such as 1H-indazole-3-amine derivatives, the MTT assay was used to determine the 50% inhibitory concentration (IC50) against a panel of human cancer cell lines, including those from lung, leukemia, prostate, and liver cancers. nih.gov Similarly, the antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives has been assessed using a CellTiter 96® AQueous One Solution Proliferation Assay (MTS) on various cell lines. mdpi.com
The National Cancer Institute (NCI) has a standardized protocol for evaluating the in vitro antineoplastic activity of compounds against a panel of 60 human cell lines, representing various cancer types like lung, colon, melanoma, renal, ovarian, and brain cancers. nih.gov This extensive screening provides a broad spectrum of a compound's antiproliferative activity. For example, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated using this protocol, with some compounds showing the ability to inhibit the growth of numerous neoplastic cell lines at sub-micromolar concentrations. nih.gov
Interactive Table: Antiproliferative Activity of Indazole Analogues
Below is a representative data table showcasing the kind of antiproliferative data generated for analogous compounds.
| Compound Series | Cell Line | IC50 (µM) | Reference |
| 1H-Benzo[f]indazole-4,9-dione Derivatives | KATO-III | 25.5 - 401.8 | mdpi.com |
| MCF-7 | 27.5 - 415.9 | mdpi.com | |
| 1H-Indazole-3-amine Derivative (6o) | K562 | 5.15 | nih.gov |
| A549 | >50 | nih.gov | |
| PC-3 | >50 | nih.gov | |
| HepG-2 | >50 | nih.gov | |
| HEK-293 (non-cancerous) | 33.2 | nih.gov | |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamide (10d) | SR (Leukemia) | 0.0153 | nih.gov |
Apoptosis and Cell Cycle Analysis:
To understand the mechanism behind the antiproliferative effects, further assays are conducted. Flow cytometry is a powerful technique used to analyze the cell cycle distribution of cancer cells treated with the test compounds. For example, active 3-amino-N-phenyl-1H-indazole-1-carboxamides were found to cause a block in the G0-G1 phase of the cell cycle. nih.gov In a similar vein, studies on 1H-indazole-3-amine derivatives have confirmed that they can affect apoptosis and the cell cycle in a concentration-dependent manner. nih.gov
Enzyme Assays:
Many indazole derivatives are designed as enzyme inhibitors. nih.gov Therefore, enzyme assays are crucial for pharmacological profiling. For instance, if analogues of this compound were hypothesized to target specific kinases, their inhibitory activity would be determined using kinase assays. These assays measure the phosphorylation of a substrate by the target kinase in the presence of the compound. The results are typically expressed as an IC50 value, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. For example, certain 1H-indazole derivatives have been evaluated for their inhibitory activity against epidermal growth factor receptor (EGFR) kinase. nih.gov
In Vivo Efficacy and Mechanistic Studies in Animal Models
Following promising in vitro results, the evaluation of this compound analogues would progress to in vivo studies using animal models, most commonly mice. These studies are designed to assess the compound's efficacy in a living organism and to further investigate its mechanism of action.
Tumor Xenograft Models:
A standard in vivo model for assessing anticancer efficacy is the tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. For example, in the evaluation of other novel anticancer agents, changes in tumor volume and weight are the primary endpoints. ukrbiochemjournal.org
Mechanistic Studies in Animal Models:
In addition to efficacy, in vivo studies can provide valuable information about the compound's mechanism of action. For instance, if in vitro data suggests that a compound stimulates the secretion of a particular hormone, this can be verified in an animal model. In a study of 1-benzyl-1H-imidazole-5-carboxamide derivatives, it was shown that the lead compound could stimulate GLP-1 secretion, confirming its mechanism of action in vivo. nih.gov Similarly, for analogues of this compound, if an on-target effect is hypothesized, tissue samples from treated animals can be collected to analyze relevant biomarkers.
Advanced Mechanistic Studies at the Molecular and Cellular Level
To gain a deeper understanding of how analogues of this compound exert their effects, advanced mechanistic studies at the molecular and cellular level are essential.
Molecular Docking and Binding Studies:
Computational methods such as molecular docking are often employed to predict how a compound might bind to its target protein. researchgate.netbohrium.com These predictions can then be validated through experimental binding studies. For example, the interaction of copper(II) derivatives of 1-benzyl-1H-indazol-3-ol with DNA and bovine serum albumin (BSA) has been investigated using absorption-emission spectral methods and viscosity measurements. researchgate.netbohrium.com
Analysis of Cellular Signaling Pathways:
To identify the specific cellular pathways affected by the compound, techniques like Western blotting can be used. This method allows for the detection and quantification of specific proteins involved in signaling cascades. For instance, in the study of 3-amino-N-phenyl-1H-indazole-1-carboxamides, analysis of retinoblastoma protein (pRb) expression showed that the compounds increased the ratio of underphosphorylated pRb to total pRb, indicating an effect on cell cycle regulation. nih.gov Similarly, for 1H-indazole-3-amine derivatives, it was suggested that they might inhibit Bcl-2 family members and the p53/MDM2 pathway. nih.gov
Q & A
What are the established synthetic routes for 5-Amino-1-(2-fluorobenzyl)-1H-indazole, and what critical reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound can be synthesized via multi-step protocols involving Friedel-Crafts acylation and hydrazine-mediated cyclization. For example, a related indazole derivative (5-amino-3-(3,4-dichlorophenyl)-1H-indazole) was synthesized by converting 2-chloro-5-nitrobenzoic acid to an acid chloride, followed by Friedel-Crafts acylation with 1,2-dichlorobenzene. Cyclization with hydrazine hydrate in DMF under reflux yields the indazole core . For this compound, a key intermediate (ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate) is reacted with acrolein derivatives in the presence of MsOH and LiCl in ethanol, achieving yields up to 81% . Critical factors include temperature control during cyclization, stoichiometric ratios of hydrazine, and purification via column chromatography.
How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Level: Basic
Methodological Answer:
X-ray crystallography is pivotal for confirming molecular geometry and substituent orientation. For example, osmium(IV) complexes with 1H-indazole ligands were structurally characterized using SHELXL for refinement. The software handles twinned or high-resolution data, enabling precise determination of bond lengths and angles (e.g., Os-Cl distances: 2.33–2.44 Å in distorted octahedral geometries) . Key steps:
Data Collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
Structure Solution: SHELXD for phase determination via Patterson methods.
Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
What computational approaches are effective in predicting the binding affinity of this compound to kinase targets?
Level: Advanced
Methodological Answer:
Molecular docking (AutoDock Vina or Glide) combined with MD simulations (AMBER/CHARMM) can predict binding modes. For example, 2-phenyl-1H-benzo[d]imidazole derivatives were docked into EGFR’s ATP-binding pocket, with binding energies validated via MM-PBSA calculations . Steps:
Protein Preparation: Remove water molecules, add hydrogens, and assign charges (e.g., using PyMOL).
Ligand Optimization: Minimize energy with Gaussian09 at the B3LYP/6-31G* level.
Docking: Grid box centered on catalytic residues (e.g., Lys745 for EGFR).
Validation: Compare computed affinities with experimental IC₅₀ values from kinase inhibition assays .
How can researchers address the low aqueous solubility of this compound in pharmacological assays?
Level: Advanced
Methodological Answer:
Solubility enhancement strategies include:
- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions. For instance, replacing the 2-fluorobenzyl group with a pyridylmethyl moiety improved solubility in analogous indazole derivatives .
- Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) or surfactants (e.g., Tween-80) to stabilize colloidal dispersions.
- Solid Dispersion: Formulate with polymers (e.g., PVP-VA64) via spray drying to enhance dissolution rates .
What analytical techniques are recommended for purity assessment of this compound?
Level: Basic
Methodological Answer:
- HPLC-MS: Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor at λ = 254 nm; confirm mass via ESI+ (expected [M+H]⁺ = 256.1).
- NMR: ¹H NMR (DMSO-d₆) should show characteristic signals: δ 8.2 ppm (indazole H-7), δ 5.6 ppm (-NH₂), and δ 4.8 ppm (benzyl CH₂) .
- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C: 62.49%, H: 4.32%, N: 17.19%) .
How do structural modifications at the indazole N1-position influence the bioactivity of this compound?
Level: Advanced
Methodological Answer:
The N1-substituent modulates steric and electronic interactions with target proteins. For example:
- Fluorobenzyl Group: Enhances metabolic stability via reduced CYP450-mediated oxidation compared to non-fluorinated analogs .
- Bulkier Substituents: Introducing groups like 4-piperidinylmethyl (as in SAR studies of 1H-indazole derivatives) improved kinase selectivity by occupying hydrophobic pockets adjacent to the ATP-binding site .
- Electron-Withdrawing Groups: Fluorine at the ortho position (2-fluorobenzyl) increases acidity of the NH group, potentially enhancing hydrogen bonding with catalytic lysine residues .
What safety protocols are essential when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
How can researchers validate the mechanism of action of this compound in cellular assays?
Level: Advanced
Methodological Answer:
- Kinase Profiling: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Western Blotting: Detect phosphorylation status of downstream targets (e.g., ERK1/2 for MAPK pathway inhibitors).
- CRISPR Knockout: Generate cell lines lacking the putative target (e.g., EGFR KO via CRISPR-Cas9) to confirm on-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
